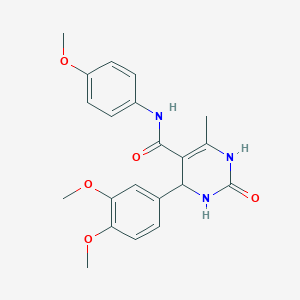

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the dihydropyrimidine (DHPM) carboxamide family, characterized by a tetrahydropyrimidine ring substituted with aryl and carboxamide groups. The core structure features a 3,4-dimethoxyphenyl group at position 4 and a 4-methoxyphenyl carboxamide at position 3. The methyl group at position 6 enhances steric stability, while the 2-oxo moiety contributes to hydrogen-bonding interactions.

Key structural attributes include:

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-12-18(20(25)23-14-6-8-15(27-2)9-7-14)19(24-21(26)22-12)13-5-10-16(28-3)17(11-13)29-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACUDXXFBCJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews its biological properties, including anticancer and antioxidant activities, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a tetrahydropyrimidine core substituted with methoxy groups, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated significant anticancer effects of related pyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

- MTT Assay Results : The cytotoxicity of related compounds was evaluated against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The highest inhibitory concentration (IC50) values were reported as follows:

- HCT116 : 201.45 µg/mL

- A431 : 44.77 µg/mL

- Normal Fibroblast Cells (BJ-1) : 92.05 µg/mL

These results suggest that derivatives of tetrahydropyrimidines may serve as potential therapeutic agents against specific types of cancer .

Antioxidant Activity

The antioxidant capabilities of tetrahydropyrimidine derivatives have been assessed using the DPPH radical scavenging assay. Results indicated:

- Radical Scavenging Activity : The compound exhibited a dose-independent radical scavenging activity ranging from 71.7% at 50 mg/mL to 72.5% at 300 mg/mL.

This suggests that the compound retains significant antioxidant properties even at low concentrations, which is beneficial for mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The presence of methoxy groups in the structure significantly contributes to the biological activity of these compounds. Studies indicate that modifications in substitution patterns can enhance their efficacy against microbial and cancerous cells .

Case Study 1: Antitumor Efficacy

In a comparative study involving several pyrimidine derivatives, it was found that compounds with specific substitutions on the aromatic rings showed enhanced activity against cancer cell lines. Notably, the addition of hydrophobic substituents at strategic positions increased potency significantly .

Case Study 2: Antimicrobial Properties

A series of pyrimidine derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to the target molecule demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.25 μg/mL .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The presence of methoxy groups in the structure enhances interaction with biological targets, making these compounds effective against various pathogens.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate to High | |

| Staphylococcus aureus | High | |

| Candida albicans | Moderate |

In vitro studies have shown that this compound and its derivatives can outperform traditional antibiotics in certain contexts, suggesting their potential as alternative treatments for resistant strains of bacteria and fungi.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it exhibits cytotoxic activity against various cancer cell lines, including epidermoid carcinoma and colon cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Case Study: Antitumor Activity

A recent study evaluated the anticancer efficacy of this compound using MTT assays on human cancer cell lines:

| Cell Line | IC50 (µg/mL) | Comparison Control |

|---|---|---|

| A431 (Epidermoid Carcinoma) | 44.77 | Doxorubicin |

| HCT116 (Colon Cancer) | 201.45 | Doxorubicin |

| BJ-1 (Normal Fibroblast) | 92.05 | Doxorubicin |

These results indicate that while the compound is effective against cancer cells, it shows lower toxicity towards normal cells compared to established chemotherapeutic agents like doxorubicin .

Synthesis and Structural Insights

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions starting from appropriate aromatic amines and carbonyl compounds. X-ray crystallography has provided insights into its molecular structure, confirming bond lengths and angles that correlate with its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents at positions 4, 5, and 4. Below is a comparative analysis of structurally related DHPM derivatives:

2.2.1 Thymidine Phosphorylase (TP) Inhibition

- 4-(Thiophen-3-yl) Derivative : Exhibits 47.1% inhibition , indicating that electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) outperform heterocyclic substituents in TP inhibition .

2.2.2 EGFR/VEGFR-2 Dual Inhibition

- Isopropyl 4-(3,4-Dimethoxyphenyl)-6-Methyl-2-Oxo-DHPM-5-Carboxylate : Demonstrates cytotoxic activity (IC₅₀ = 4.1 µM) against MCF-7 cells, highlighting the importance of the 3,4-dimethoxyphenyl group in kinase inhibition . Carboxamide derivatives are hypothesized to improve target affinity due to enhanced hydrogen bonding .

2.2.3 Antibacterial Activity

- N-(4-Chlorophenyl)-4-(Thiophen-2-yl)-6-Methyl-2-Oxo-DHPM-5-Carboxamide (4o) : Shows moderate activity against S. aureus (MIC = 32 µg/mL), suggesting that electron-withdrawing groups (e.g., Cl) on the carboxamide may enhance antibacterial effects .

Physicochemical and Spectral Properties

Key Research Findings and Implications

Substituent Optimization: The 3,4-dimethoxyphenyl group enhances TP inhibition compared to monosubstituted or heterocyclic analogues .

Carboxamide vs. Ester: Carboxamide derivatives generally exhibit superior binding affinity and solubility over ester analogues due to hydrogen-bond donor capacity .

Synthetic Flexibility : The DHPM scaffold allows modular substitution, enabling tailored pharmacokinetic profiles (e.g., introducing thioxo for stability or hydroxyl groups for antioxidant activity) .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multicomponent Biginelli-like reactions. Key steps include:

- Condensation : Reacting substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde), β-keto esters, and urea/thiourea derivatives under acidic conditions (e.g., HCl or Lewis acids like FeCl₃) .

- Solvent Selection : Ethanol or acetic acid as solvents for improved solubility and yield .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 15–20 min) while maintaining yields >75% .

Q. Optimization Table :

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Catalyst | FeCl₃ (10 mol%) | 70–85% | |

| Solvent | Ethanol | 65–80% | |

| Temperature/Time | 80°C, 20 min (microwave) | 75–90% |

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), carbonyl (δ 165–170 ppm), and tetrahydropyrimidine ring protons (δ 5.1–5.3 ppm for C4-H) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₂₃N₂O₅: 401.1601; observed: 401.1598) .

- X-Ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 45–60°) and hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. Example Data :

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR | 6.8–7.2 ppm (aromatic H), 2.1 ppm (CH₃) | |

| X-Ray | C4–N1 bond length: 1.46 Å |

Q. How is preliminary biological activity screened, and what assays are recommended?

Methodological Answer:

- Antibacterial Testing : Use agar diffusion against Staphylococcus aureus (MIC ≤ 25 µg/mL) and Escherichia coli .

- Enzyme Inhibition : Assess dihydrofolate reductase (DHFR) inhibition via UV-Vis (IC₅₀ values < 10 µM suggest potency) .

- Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ > 50 µM preferred) .

Advanced Questions

Q. How do structural modifications (e.g., methoxy group position) affect bioactivity?

Methodological Answer:

- Substituent Analysis : Compare 3,4-dimethoxy vs. 4-methoxy analogs. 3,4-Dimethoxy enhances lipophilicity (logP ↑ 0.5), improving membrane permeability .

- SAR Table :

| Substituent | Antibacterial MIC (µg/mL) | DHFR IC₅₀ (µM) |

|---|---|---|

| 3,4-Dimethoxyphenyl | 12.5 | 8.2 |

| 4-Methoxyphenyl | 25.0 | 15.7 |

| Data from |

Q. How can crystallographic data resolve conformational ambiguities in the tetrahydropyrimidine ring?

Methodological Answer:

- Torsion Angles : X-ray data (e.g., C4–N1–C5–O2 = 170.5°) confirm a half-chair conformation .

- Hydrogen Bonding : N–H···O=C interactions stabilize the 2-oxo group (distance: 2.8–3.0 Å) .

- Packing Analysis : π-Stacking between dimethoxyphenyl and adjacent rings (3.6 Å spacing) influences solid-state stability .

Q. How should researchers address discrepancies in biological assay data across studies?

Methodological Answer:

Q. What computational strategies predict binding modes with target enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with DHFR (PDB: 1DHF). The 3,4-dimethoxyphenyl group occupies the hydrophobic pocket (ΔG = −9.2 kcal/mol) .

- MD Simulations : 100-ns trajectories assess complex stability (RMSD < 2.0 Å acceptable) .

- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.